Thioethoxide

O-Demethylation Microwave-assisted synthesis Aryl methyl ether cleavage

Thioethoxide refers to the ethanethiolate anion (CH₃CH₂S⁻), a powerful organosulfur nucleophile most commonly procured as its sodium (NaSEt, CAS 811-51-8) or lithium (LiSEt, CAS 30383-01-8) salt. Sodium ethanethiolate is commercially available as a white to off-white solid, soluble in polar organic solvents such as DMF and DMSO, and serves as a reagent for introducing ethylthiol (–SCH₂CH₃) groups via nucleophilic substitution at electrophilic carbon centers.

Molecular Formula C2H5S-
Molecular Weight 61.13 g/mol
Cat. No. B8401739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThioethoxide
Molecular FormulaC2H5S-
Molecular Weight61.13 g/mol
Structural Identifiers
SMILESCC[S-]
InChIInChI=1S/C2H6S/c1-2-3/h3H,2H2,1H3/p-1
InChIKeyDNJIEGIFACGWOD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thioethoxide (Ethanethiolate) Procurement Guide: Core Identity, Commercial Forms, and Scientific Selection Rationale


Thioethoxide refers to the ethanethiolate anion (CH₃CH₂S⁻), a powerful organosulfur nucleophile most commonly procured as its sodium (NaSEt, CAS 811-51-8) or lithium (LiSEt, CAS 30383-01-8) salt [1]. Sodium ethanethiolate is commercially available as a white to off-white solid, soluble in polar organic solvents such as DMF and DMSO, and serves as a reagent for introducing ethylthiol (–SCH₂CH₃) groups via nucleophilic substitution at electrophilic carbon centers [1][2]. Lithium thioethoxide, typically supplied as an 80% purity solid with a melting point of 316–333 °C, offers distinct solubility and reactivity advantages in specific synthetic contexts . The compound class finds its principal utility in O-demethylation of aryl methyl ethers, thioether synthesis, and as a ligand in organometallic complex preparation [1][2].

Why Sodium Ethanethiolate Cannot Be Simply Replaced by Alternative Thiolates, Alkoxides, or Lewis Acids in Demethylation and Nucleophilic Displacement


Sodium ethanethiolate occupies a specific and non-interchangeable position within the thiolate nucleophile landscape. Its ethyl group confers a steric profile intermediate between the minimally hindered sodium methanethiolate (NaSMe) and the bulkier sodium thiophenolate (NaSPh), directly impacting both reaction rate and regioselectivity in demethylation and substitution reactions [1]. Unlike the oxygen-based nucleophile sodium ethoxide (NaOEt), the thioethoxide ion benefits from sulfur's lower electronegativity and larger polarizable electron cloud, yielding enhanced nucleophilicity with reduced basicity—a combination that fundamentally alters product distribution in elimination-versus-substitution pathways, with thioethoxide/methoxide reactivity ratios ranging from 6.5 to 0.05 depending on the leaving group [2]. Furthermore, sodium ethanethiolate offers functional group tolerance that distinguishes it from strongly acidic demethylation reagents such as boron tribromide (BBr₃), as the thiolate conditions are compatible with aromatic bromo substituents and isolated olefinic bonds that would be compromised under Lewis acidic conditions [1][3]. These differences mean that substituting an alternative thiolate, alkoxide, or acid reagent without re-optimization will predictably alter reaction outcome, yield, or selectivity.

Quantitative Differentiation Evidence for Thioethoxide (as LiSEt and NaSEt) Against Its Closest Comparators


Lithium Thioethoxide Under Microwave Irradiation: 80–99% Monodemethylation Yield in 15 Minutes Versus Thermal Conditions

Lithium thioethoxide (LiSEt) was evaluated as a reagent for cleaving aryl methyl ethers under both thermal and microwave conditions. Under microwave irradiation in DMF, monodemethylated products were obtained in 80–99% yield within only 15 minutes, representing a dramatic acceleration compared to the thermal reaction which requires prolonged heating at elevated temperatures [1]. This study established LiSEt as a highly efficient reagent specifically for the selective monodeprotection of di- and trimethoxyarenes, as well as the double deprotection of 1,2-dimethoxyarenes to catechols [1]. While no direct head-to-head kinetic data against sodium ethanethiolate (NaSEt) under identical microwave conditions were reported in the same study, the thermal baseline is implicit in the published protocol, and the 15-minute microwave timeframe contrasts sharply with the multi-hour thermal demethylation procedures typically reported for NaSEt in DMF at 100–150 °C [2].

O-Demethylation Microwave-assisted synthesis Aryl methyl ether cleavage

Thioethoxide Versus Methoxide Nucleophilicity: Leaving-Group-Dependent Reactivity Ratio Ranging from 6.5 to 0.05 in E2 Elimination

In a direct kinetic comparison, Bunnett and Baciocchi measured the rates of olefin-forming elimination from benzyldimethylcarbinyl derivatives induced by thioethoxide (EtS⁻) and methoxide (MeO⁻) ions. The thioethoxide/methoxide reactivity ratio was found to be strongly dependent on the leaving group: 6.5 with chloride (a good leaving group), 0.8 with a dimethylsulfonium leaving group [S(CH₃)₂⁺] (moderately good), and 0.05 with a methanesulfonyl leaving group (SO₂CH₃, a poor leaving group) [1]. This data demonstrates that thioethoxide is not uniformly superior or inferior to methoxide; rather, its advantage is context-dependent and maximized when paired with good leaving groups. The mechanistic interpretation is that the RS⁻/RO⁻ reactivity ratio increases as the degree of proton transfer to the base in the E2 transition state decreases, consistent with thioethoxide's character as a stronger nucleophile but weaker base relative to alkoxides [1].

E2 elimination Nucleophilicity Leaving group effects

Functional Group Tolerance of Sodium Ethanethiolate Versus Boron Tribromide: Retention of Cyclopropyl Ether and Aromatic Bromo Substituents

A comparative demethylation study on a complex pharmaceutical intermediate (compound 6 containing a cyclopropyl ether moiety) demonstrated a critical functional group tolerance difference between sodium ethanethiolate (NaSEt) and boron tribromide (BBr₃). Treatment with NaSEt (slight excess) in DMF at 100 °C effected clean demethylation of the aryl methyl ether with no detected cleavage of the cyclopropyl ether substituent. In contrast, screening with BBr₃ resulted in competing cleavage of the cyclopropyl ether as a significant side reaction [1]. This observation is consistent with the earlier findings of Feutrill and Mirrington, who noted that NaSEt/ DMF conditions could be controlled so that aromatic bromo substituents and isolated olefinic bonds remain unaffected [2]. The differential tolerance arises from the nucleophilic (rather than strongly acidic) mechanism of thiolate-mediated demethylation.

Functional group compatibility Demethylation selectivity Acid-sensitive substrates

Regioselective Monodemethylation of Polymethoxyarenes: NaSEt Enables Isolation of Specific Monomethyl Ethers in High Yield

Feutrill and Mirrington's foundational study established sodium thioethoxide in DMF as a reagent capable of selective monodemethylation of di- and tri-hydric phenol methyl ethers. The high-yield isolation of specific monomethyl ether products was demonstrated across a panel of substrates: orcinol monomethyl ether, p-methoxyphenol, guaiacol, and phloroglucinol dimethyl ether were all obtained from their respective fully O-methylated precursors. A notable exception was pyrogallol trimethyl ether, which afforded pyrogallol 1-monomethyl ether in high yield rather than the statistical mixture expected from non-selective cleavage [1]. This regiochemical selectivity is a direct consequence of the ethyl group's steric profile, which is intermediate between the minimally sterically differentiated methanethiolate (NaSMe) and the significantly bulkier thiophenolate (NaSPh), making NaSEt uniquely suited for controlled monodeprotection where smaller or larger thiolates would give altered selectivity patterns [1].

Regioselective demethylation Polymethoxyarenes Natural product synthesis

Demethylation of Dimethyl Phosphonate Esters Without 1′-α-Anomerization: NaSEt Outperforms Traditional Acidic Methods for Nucleoside Substrates

A 2023 study described a new demethylation method for dimethyl phosphonate esters using sodium ethanethiolate, specifically applied to nucleoside dimethyl phosphonate ester substrates. The key differentiation is that NaSEt-mediated demethylation proceeds without 1′-α-anomerization, a common side reaction that plagues traditional acidic demethylation protocols (e.g., HBr or BBr₃) when applied to nucleoside substrates, leading to epimerization at the anomeric center and loss of stereochemical integrity [1]. This method enabled an improved synthesis of 5′-methylene substituted 2′,5′-deoxynucleotides, a class of compounds relevant to nucleotide analog drug development [1]. The absence of anomerization is directly attributable to the nucleophilic (non-acidic) mechanism of thiolate-mediated cleavage, contrasting with the carbocation-mediated pathways promoted by Brønsted and Lewis acids.

Nucleoside chemistry Phosphonate ester demethylation Anomerization control

Counterion-Dependent Solubility and Reactivity: Lithium Thioethoxide Offers Higher Organic Solvent Solubility Compared to Sodium and Potassium Thioethoxides

The choice of counterion for thioethoxide reagent procurement carries practical consequences for solubility and reactivity. Lithium thioethoxide (LiSEt) has been reported to exhibit higher solubility in organic solvents and greater reactivity in certain transformations compared to its sodium (NaSEt) and potassium (KSEt) counterparts . This observation is consistent with the general coordination chemistry of lithium cations, which, due to their smaller ionic radius and higher charge density, form tighter ion pairs with the thiolate anion, enhancing solubility in less polar organic media. Commercial LiSEt is typically supplied as an 80% purity solid with a melting point of 316–333 °C and is classified as a pyrophoric and self-heating hazardous material (Storage Class 4.2), whereas NaSEt is available as a white solid typically at 95% purity [1]. No direct, side-by-side solubility measurements (e.g., g/mL in specific solvents) comparing LiSEt and NaSEt were identified in the peer-reviewed literature at the time of this analysis.

Counterion effects Solubility in organic solvents Reagent formulation

Optimal Procurement and Application Scenarios for Thioethoxide (NaSEt and LiSEt) Based on Quantitative Differentiation Evidence


High-Throughput Medicinal Chemistry: Microwave-Accelerated Aryl Methyl Ether Cleavage with LiSEt

For medicinal chemistry groups running parallel synthesis or high-throughput purification workflows, LiSEt under microwave irradiation enables O-demethylation of aryl methyl ethers in 80–99% yield within 15 minutes [1]. This represents a 4–12× reduction in cycle time compared to traditional thermal NaSEt protocols requiring 1–3 hours at elevated temperatures [2]. The protocol is particularly valuable for selective monodeprotection of 1,2-dimethoxyarenes to catechols and for selective monodemethylation of trimethoxyarenes, where over-deprotection must be avoided [1]. Procurement recommendation: LiSEt (CAS 30383-01-8) in combination with microwave reactor access.

Total Synthesis of Polyphenolic Natural Products: Regioselective Monodemethylation with NaSEt

When a synthetic route requires selective removal of one methyl group from a polymethoxylated aromatic intermediate—common in the synthesis of flavonoids, coumarins, macrocarpals, and related polyphenolic natural products—NaSEt in DMF provides the established regioselectivity profile documented by Feutrill and Mirrington [2]. The method has been validated across di- and tri-methoxyarene substrates with high-yield isolation of specific monomethyl ether products (e.g., guaiacol, orcinol monomethyl ether, phloroglucinol dimethyl ether) [2]. Procurement recommendation: NaSEt (CAS 811-51-8), ≥95% purity, used with anhydrous DMF under inert atmosphere.

Synthesis of Acid-Sensitive Pharmaceutical Intermediates: NaSEt Where BBr₃ Causes Competing Side Reactions

For substrates bearing acid-labile functionality—cyclopropyl ethers, isolated alkenes, aromatic bromo substituents, or acetals—NaSEt is the preferred demethylation reagent over BBr₃ or HBr. The Frey et al. (2003) study demonstrated clean demethylation with NaSEt in the presence of a cyclopropyl ether, which was cleaved as a competing side reaction when BBr₃ was screened [3]. Feutrill and Mirrington further established that aromatic bromo substituents and isolated olefinic bonds are unaffected under NaSEt/DMF conditions [2]. Procurement recommendation: NaSEt for substrates with acid-sensitive orthogonal functionality; consider LiSEt if higher organic solvent solubility is required.

Nucleotide Analog and Prodrug Synthesis: NaSEt for Anomerization-Free Phosphonate Ester Demethylation

In the synthesis of 5′-methylene substituted 2′,5′-deoxynucleotides and related nucleotide analogs, NaSEt enables demethylation of dimethyl phosphonate esters without 1′-α-anomerization [4]. This stereochemical preservation is critical for maintaining the β-configuration required for biological activity of nucleotide therapeutics. Traditional acidic demethylation reagents (HBr, BBr₃) are documented to cause epimerization at the anomeric center through carbocation-mediated pathways, necessitating additional separation steps [4]. Procurement recommendation: NaSEt for any nucleoside/nucleotide synthetic program where dimethyl phosphonate ester cleavage is required without compromising anomeric stereochemistry.

Quote Request

Request a Quote for Thioethoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.